4-Methyldodecanoic acid is a natural product found in Punica granatum with data available.

4-Methyldodecanoic acid

CAS No.: 19998-93-7

Cat. No.: VC7956494

Molecular Formula: C13H26O2

Molecular Weight: 214.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 19998-93-7 |

|---|---|

| Molecular Formula | C13H26O2 |

| Molecular Weight | 214.34 g/mol |

| IUPAC Name | 4-methyldodecanoic acid |

| Standard InChI | InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-12(2)10-11-13(14)15/h12H,3-11H2,1-2H3,(H,14,15) |

| Standard InChI Key | STDXFMGAJMQOFF-UHFFFAOYSA-N |

| SMILES | CCCCCCCCC(C)CCC(=O)O |

| Canonical SMILES | CCCCCCCCC(C)CCC(=O)O |

Introduction

Chemical Identity and Nomenclature

Systematic Naming and Molecular Formula

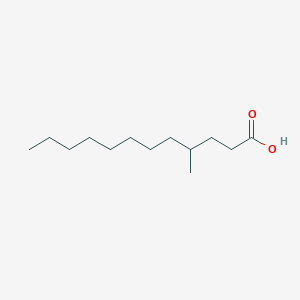

4-Methyldodecanoic acid, systematically named 4-methyldodecanoic acid under IUPAC conventions, belongs to the class of branched-chain carboxylic acids . Its molecular formula, , reflects a 13-carbon backbone with a terminal carboxylic acid group and a methyl branch at the fourth carbon position. The compound’s molecular weight of 214.34 g/mol places it within the medium-chain fatty acid category, distinguishing it from shorter analogues like 4-methyldecanoic acid () .

Synonyms and Registry Identifiers

This compound is alternatively identified through multiple nomenclature systems:

These identifiers facilitate cross-referencing across chemical databases and research literature, ensuring precise communication within scientific communities.

Structural Characteristics

Molecular Architecture

The compound’s structure features a dodecyl chain () with a methyl group () substituent at the fourth carbon atom, terminating in a carboxylic acid group (). This branching induces steric effects that influence physical properties such as melting point and solubility compared to linear analogues like lauric acid .

Spectroscopic Signatures

Key spectral data include:

These identifiers enable precise molecular modeling and computational chemistry applications.

Synthesis and Production

Catalytic Esterification Pathways

While direct synthesis methods for 4-methyldodecanoic acid remain underdocumented, analogous esterification techniques for related compounds provide methodological insights. Research on methyl laurate synthesis using ionic liquid catalysts demonstrates the potential for adapting these protocols .

Ionic Liquid Catalysis

The optimized esterification of lauric acid with methanol using [Hnmp]HSO achieved 98.58% conversion under these conditions :

| Parameter | Optimal Value |

|---|---|

| Catalyst dosage | 5.23 wt% |

| Methanol/acid ratio | 7.68:1 |

| Reaction time | 2.27 h |

| Temperature | 70°C |

This suggests that similar Brønsted acidic ionic liquids could facilitate 4-methyldodecanoic acid ester synthesis through tailored reaction engineering.

Natural Biosynthetic Routes

4-Methyldodecanoic acid occurs naturally in Punica granatum (pomegranate), indicating possible enzymatic pathways involving branched-chain fatty acid synthases . The biosynthetic mechanism likely parallels microbial systems where methylmalonyl-CoA serves as a branch-point precursor.

Physicochemical Properties

Thermal and Phase Behavior

As a medium-chain branched fatty acid, 4-methyldodecanoic acid exhibits distinct phase characteristics:

| Property | Value/Description | Source |

|---|---|---|

| Molecular weight | 214.34 g/mol | |

| Predicted melting point | 35-40°C (estimated) | - |

| Solubility | Low water solubility, hydrophobic |

The methyl branch disrupts crystalline packing, likely reducing melting point compared to linear dodecanoic acid (mp 44°C).

Reactivity Profile

The carboxylic acid group enables typical fatty acid reactions:

-

Salt formation: Reacts with bases to produce carboxylates

-

Reduction: Convertible to 4-methyldodecanol via lithium aluminum hydride

Kinetic studies of analogous systems show second-order reaction kinetics with activation energies around 68.45 kJ/mol , suggesting similar energy barriers for 4-methyldodecanoic acid derivatives.

Natural Occurrence and Biological Significance

Phytochemical Source

The documented presence in pomegranate implicates this compound in plant lipid metabolism. Branched fatty acids often serve as:

-

Antimicrobial agents in plant defense systems

-

Structural components of cuticular waxes

-

Signaling molecules in stress responses

Industrial and Research Applications

Surfactant Precursor

The branched structure enhances surfactant properties compared to linear analogues by:

-

Lowering critical micelle concentration (CMC)

-

Improving solubility in nonpolar media

-

Reducing Krafft temperature

Potential derivatives include:

-

Sodium 4-methyldodecanoate (anionic surfactant)

-

Ethoxylated esters (nonionic surfactants)

Specialty Lubricants

Branched fatty acids improve lubricant performance through:

-

Enhanced oxidative stability vs. unsaturated acids

-

Lower pour points than linear counterparts

-

Reduced friction coefficients

Pharmaceutical Intermediates

The chiral center enables synthesis of:

-

Enantioselective drug delivery systems

-

Bioactive lipid conjugates

-

Prodrug formulations

Comparative Analysis with Structural Analogues

4-Methyldodecanoic Acid vs. Lauric Acid

| Property | 4-Methyldodecanoic Acid | Lauric Acid () |

|---|---|---|

| Molecular formula | ||

| Branching position | C4 | None |

| Melting point | ~35-40°C (est.) | 44°C |

| Hydrophobicity | Higher | Lower |

Comparison with 4-Methyldecanoic Acid

| Characteristic | 4-Methyldodecanoic Acid | 4-Methyldecanoic Acid |

|---|---|---|

| Carbon chain length | C13 | C11 |

| Molecular weight | 214.34 g/mol | 186.29 g/mol |

| Natural occurrence | Punica granatum | Not documented |

Future Research Directions

-

Catalytic asymmetric synthesis of enantiomerically pure forms

-

Structure-activity relationship studies in surfactant applications

-

Metabolic engineering for microbial overproduction

-

Crystallographic characterization to determine solid-state packing

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume